N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c1-13-17-11-10-16(26-23(28)18-4-2-3-5-19(18)25)12-20(17)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTCVJCEHPBBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Overview
Br-Boc-C2-azido participates in CuAAC with terminal alkynes to form 1,4-disubstituted triazoles. This reaction is highly regioselective and efficient under mild conditions .
Mechanistic Insights
Density functional theory (DFT) studies reveal a concerted cycloaddition mechanism involving a dicopper complex. The reaction proceeds via a single transition state where both C–N bonds form simultaneously, bypassing traditional stepwise pathways. This mechanism ensures >99% selectivity for the 1,4-triazole isomer .
Key Conditions
-
Catalyst : Cu(I) sources (e.g., CuBr, [Cu(PPh₃)₃Br])
-
Solvent : THF, DMF, or aqueous mixtures
-
Temperature : 25–80°C
Example Reaction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Overview
SPAAC eliminates the need for copper catalysts by employing strained cyclooctynes (e.g., DBCO or BCN derivatives). This reaction is biocompatible and ideal for in vivo applications .
Mechanistic Features
-
Rate Acceleration : Strain energy in cyclooctynes lowers activation barriers.
-
Selectivity : Forms stable triazole linkages without metal contaminants .
Key Conditions
-
Reagents : DBCO or BCN derivatives
-
Solvent : DMSO, PBS buffer, or methanol
-
Temperature : 25–37°C
Example Reaction
Hydrolysis and Stability
Br-Boc-C2-azido undergoes hydrolysis under basic or aqueous conditions, yielding 2-bromo-2-methylpropanoic acid and azidoethanol. This reaction is critical for understanding storage and handling requirements .
Conditions Leading to Hydrolysis
-
Base : NaOH, KOH, or aqueous amines
-
Solvent : Water, THF/water mixtures
Comparative Analysis of Key Reactions
| Parameter | CuAAC | SPAAC |
|---|---|---|
| Catalyst | Cu(I) required | Metal-free |
| Reaction Rate | Fast (<1 hr) | Moderate (2–24 hr) |
| Biocompatibility | Limited (copper toxicity) | High |
| Primary Applications |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. Specific applications include:
- In Vitro Studies : The compound has been tested against various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. Results from MTT assays have shown that the most potent analogs possess IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth.
- Mechanism of Action : Molecular docking studies suggest interactions with key signaling pathways involved in cancer progression, including extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) pathways. These interactions are believed to inhibit tumor growth and induce apoptosis in cancer cells.
Inflammation Modulation
The compound may influence the arachidonic acid pathway, potentially modulating inflammatory responses and pain perception at the cellular level. This is particularly relevant for conditions characterized by chronic inflammation.
Pharmaceutical Development
Due to its unique structure and biological activity, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide serves as a candidate for pharmaceutical development, particularly in creating new therapeutic agents targeting various diseases.
Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry explored various substituted benzofuran derivatives, including this compound. The results indicated that compounds with halogen substitutions displayed enhanced anticancer activity compared to their non-halogenated counterparts, suggesting that this compound could serve as a lead for further development in cancer therapy.
Study 2: In Vivo Studies
Preliminary animal model studies have shown promising results where administration of the compound led to reduced tumor sizes compared to control groups. Further pharmacokinetic studies are required to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and the chlorobenzoyl group are crucial for binding to the active sites of these targets, while the fluorobenzamide moiety enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Halogen Substitution Effects
- Fluorine vs. Fluorine’s smaller atomic radius may reduce steric hindrance, enhancing binding interactions in biological targets .
- Bromine vs. Chlorine : The 4-bromo analog (CAS: 923195-34-0) has a larger atomic radius and higher molecular weight, which could influence lipophilicity and membrane permeability .
Substituent Position and Activity
- Benzofuran-Acetamide Derivatives: Compound 5i () demonstrates that substituents on the acetamide moiety (e.g., cyclohexyl(methyl)amino) significantly impact anticonvulsant potency. This suggests that modifications to the benzamide group in the target compound could similarly modulate activity .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a 4-chlorobenzoyl moiety and a fluorinated benzamide, contributing to its unique pharmacological properties.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Cyclooxygenase Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological responses .
Antinociceptive Effects
A study evaluated the analgesic properties of related compounds using the acetic acid-induced writhing test in mice. Results indicated significant reductions in pain response, suggesting that the compound could possess antinociceptive effects comparable to established analgesics .
Anti-inflammatory Activity
In vitro assays demonstrated that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This activity was confirmed through ELISA tests measuring levels of TNF-alpha and IL-6 in treated cell cultures .
Case Studies
| Study | Findings |
|---|---|
| Hadinugroho et al. (2022) | Investigated the analgesic effects of related compounds; found significant pain relief in animal models. |
| Caroline et al. (2019) | Reported pharmacokinetic profiles showing favorable absorption and distribution characteristics for similar benzofuran derivatives. |
Research Findings
- Pharmacokinetics :
- Synergistic Effects :
- Toxicity Profile :
Q & A
Q. What are the established synthetic protocols for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Benzofuran core construction : Cyclization of substituted phenols with propargyl alcohols under acid catalysis.
Chlorobenzoyl introduction : Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).
Amide coupling : Reaction of the intermediate with 2-fluorobenzoic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Key Considerations :
- Temperature control during acylation (0–5°C) minimizes side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .
Table 1 : Representative Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C, 6h | 68 | |
| 2 | Acylation | AlCl₃, DCM, 0°C | 82 | |
| 3 | Amide Coupling | EDC, DMAP, RT | 76 |
Q. How is the structural integrity of this compound verified in academic research?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves bond lengths/angles and validates stereochemistry .
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., 2-fluorobenzamide protons at δ 7.2–8.1 ppm) .
- 2D NMR (HSQC, HMBC) confirms connectivity between benzofuran and benzamide moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What methodologies are used to assess the compound’s binding affinity and selectivity toward biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors (e.g., kinase domains) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-ATP) identify competitive inhibition in enzyme active sites .
- Selectivity Profiling : High-throughput screening against panels of related targets (e.g., 50+ kinases) to calculate selectivity indices .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound Purity : Validate via HPLC (C18 column, acetonitrile/water gradient; retention time ±0.1 min) .
- Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray) to rule out isomerization .
- SAR Analysis : Systematic modification of substituents (e.g., replacing 4-chlorobenzoyl with 4-fluorobenzoyl) clarifies pharmacophore contributions .
Q. What computational strategies predict the compound’s interactions with macromolecular targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates binding poses in protein active sites (e.g., PARP-1) with scoring functions (ΔG < -8 kcal/mol suggests strong binding) .
- Molecular Dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns simulations (RMSD < 2 Å indicates stable binding) .
- QSAR Modeling : Utilizes descriptors (e.g., logP, polar surface area) to correlate structure with activity (R² > 0.85 for validated models) .
Q. How can solubility and stability be optimized for in vivo studies?
- Methodological Answer :
- Salt Formation : Co-crystallization with succinic acid improves aqueous solubility (>2 mg/mL at pH 7.4) .
- Prodrug Design : Esterification of the benzamide group enhances membrane permeability (hydrolyzed in vivo by esterases) .
- Formulation Screening : Lipid-based nanoemulsions (e.g., Labrafil®) increase plasma half-life in rodent models .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values (1 µM vs. 10 µM) for kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
